

## Introduction to Furoin and its Spectroscopic Analysis

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Compound of Interest		
Compound Name:	Furoin	
Cat. No.:	B1674284	Get Quote

**Furoin** is an organic compound synthesized from the benzoin condensation of furfural. Its molecular structure, consisting of two furan rings, a hydroxyl group, and a ketone, gives rise to a characteristic NMR spectrum that is crucial for its identification and characterization. Understanding the <sup>1</sup>H and <sup>13</sup>C NMR spectra of **furoin** is essential for researchers working with this molecule, enabling them to verify its synthesis, assess its purity, and study its chemical transformations.

## <sup>1</sup>H NMR Spectral Data of Furoin

The  $^1H$  NMR spectrum of **furoin** provides detailed information about the chemical environment of its protons. The chemical shifts ( $\delta$ ) are influenced by the electron-donating and -withdrawing effects of the adjacent functional groups, and the coupling constants (J) reveal the connectivity between neighboring protons.

## <sup>1</sup>H NMR Data in Deuterated Chloroform (CDCl<sub>3</sub>)

The ¹H NMR spectrum of **furoin** recorded in CDCl₃ displays distinct signals for the hydroxyl proton, the methine proton, and the protons of the two furan rings.



Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity
СНОН	4.19	broad singlet (br s)
СНОН	5.80	singlet (s)
Furan ring protons	6.35 - 7.61	multiplet (m)
Data sourced from a 400 MHz		
<sup>1</sup> H NMR spectrum.[1]		

# <sup>1</sup>H NMR Data in Deuterated Dimethyl Sulfoxide (DMSO-d<sub>6</sub>)

In the more polar solvent DMSO-d<sub>6</sub>, the chemical shifts of the **furoin** protons are slightly different, and the coupling patterns of the furan ring protons can be more clearly resolved.

Proton Assignment	Chemical Shift (δ) in ppm	Coupling Constants (J) in Hz
A	8.008	J(A,D) = 1.7, J(A,C) = 0.7
В	7.611	J(B,F) = 1.8, J(B,E) = 1.0
С	7.543	J(C,D) = 3.7
D	6.703	
E	6.445	J(E,F) = 3.3, J(E,J) = 0.5
F	6.428	_
G (OH)	6.2	_
J (CHOH)	5.825	_
Data sourced from a 400 MHz  1H NMR spectrum.[2]		_

## <sup>13</sup>C NMR Spectral Data of Furoin

The <sup>13</sup>C NMR spectrum of **furoin** provides information about the carbon skeleton of the molecule. While a complete, definitively assigned experimental dataset is not readily available



in the literature, data from spectra recorded in DMSO-d<sub>6</sub> is known to exist.[3] Heteronuclear Single Quantum Coherence (HSQC) experiments can be utilized to assign the chemical shifts of protonated carbons by correlating them to their directly attached protons.[4]

Carbon Assignment	Predicted Chemical Shift ( $\delta$ ) in ppm (DMSO-d <sub>6</sub> )
C=O	~185
Furan C-O	~145-155
Furan CH	~110-120
СНОН	~70
Note: The chemical shifts are approximate and based on typical values for similar functional groups. A definitive experimental spectrum with full assignments is required for precise values.	

## **Experimental Protocols for NMR Analysis**

The following is a generalized protocol for acquiring high-quality <sup>1</sup>H and <sup>13</sup>C NMR spectra of **furoin**.

## **Sample Preparation**

- Dissolution: Accurately weigh approximately 5-10 mg of furoin and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₀) in a clean, dry NMR tube.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.00$  ppm).
- Homogenization: Gently agitate the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

### **Instrument Parameters**

The following are typical parameters for a 400 MHz NMR spectrometer:



#### • ¹H NMR:

- Pulse Sequence: Standard single-pulse sequence.
- Spectral Width: Approximately 16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16, depending on the sample concentration.

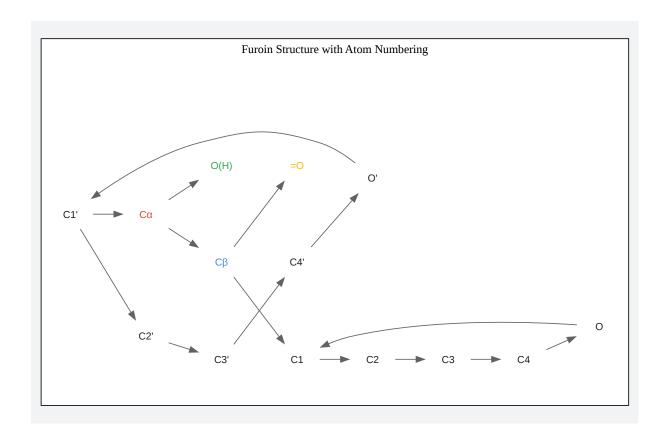
#### • 13C NMR:

- Pulse Sequence: Proton-decoupled single-pulse sequence.
- Spectral Width: Approximately 250 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, as the <sup>13</sup>C nucleus is less sensitive.

# Visualization of Furoin Structure and NMR Correlations

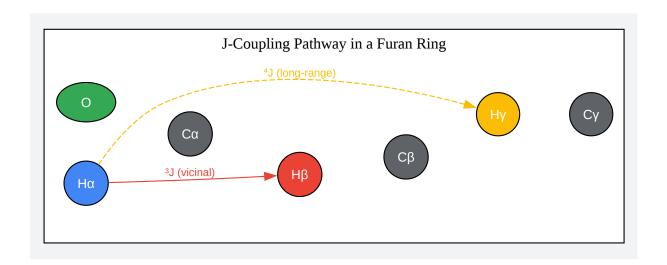
The following diagrams, generated using the DOT language, illustrate the molecular structure of **furoin** and the key NMR correlations.





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Caption: Molecular structure of **furoin** with atom numbering for NMR assignments.





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Caption: Diagram illustrating through-bond J-coupling between protons on a furan ring.

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### References

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- 2. 2,2'-Furoin(552-86-3) 1H NMR spectrum [chemicalbook.com]
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